

Introduction: Unveiling a Key Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-(2-Methoxyphenoxy)piperidine**

Cat. No.: **B1587417**

[Get Quote](#)

The piperidine moiety is a cornerstone in the design of modern pharmaceuticals, recognized for its prevalence in numerous approved drugs and natural alkaloids.^[1] As a six-membered nitrogen-containing heterocycle, its saturated and conformationally flexible structure is adept at binding to a wide array of biological targets.^[2] This adaptability makes functionalized piperidines, such as **4-(2-Methoxyphenoxy)piperidine**, highly valuable building blocks in drug discovery and development.^[2]

This guide provides a comprehensive technical overview of **4-(2-Methoxyphenoxy)piperidine**, identified by CAS Number 28033-32-1.^[3] We will delve into its chemical properties, explore a representative synthetic pathway, discuss its applications as a key intermediate in pharmaceutical research, and outline essential safety protocols. The hydrochloride salt of this compound is also commercially available under CAS Number 6024-31-3.^[4] This document is intended for researchers, medicinal chemists, and drug development professionals who require a detailed understanding of this versatile compound.

Core Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is critical for its effective application in research and synthesis. The key properties of **4-(2-Methoxyphenoxy)piperidine** are summarized below.

Table 1: Physicochemical Data for **4-(2-Methoxyphenoxy)piperidine**

Property	Value	Source
CAS Number	28033-32-1	Synblock[3]
Molecular Formula	C ₁₂ H ₁₇ NO ₂	PubChem[5]
Molecular Weight	207.27 g/mol	PubChem[5]
MDL Number	MFCD08061099	Synblock[3]
Appearance	White solid (for HCl salt)	Chem-Impex[4]
Primary Hazards	Irritant	PubChem[5]

The structure of **4-(2-Methoxyphenoxy)piperidine**, featuring a piperidine ring linked via an ether bond to a methoxy-substituted phenyl group, is a key determinant of its utility.[4]

Caption: Chemical structure of **4-(2-Methoxyphenoxy)piperidine**.

Synthesis Protocol: A Mechanistic Approach

The synthesis of **4-(2-Methoxyphenoxy)piperidine** can be achieved through several routes. A common and reliable method is the Williamson ether synthesis, which involves the coupling of an alkoxide with a suitable organohalide. The following protocol is a representative example, adapted from established procedures for similar alkoxy-piperidine derivatives.[6] It involves the N-protection of 4-hydroxypiperidine, formation of an alkoxide, etherification with 2-methoxyphenol (or a derivative), and subsequent deprotection.

Experimental Workflow

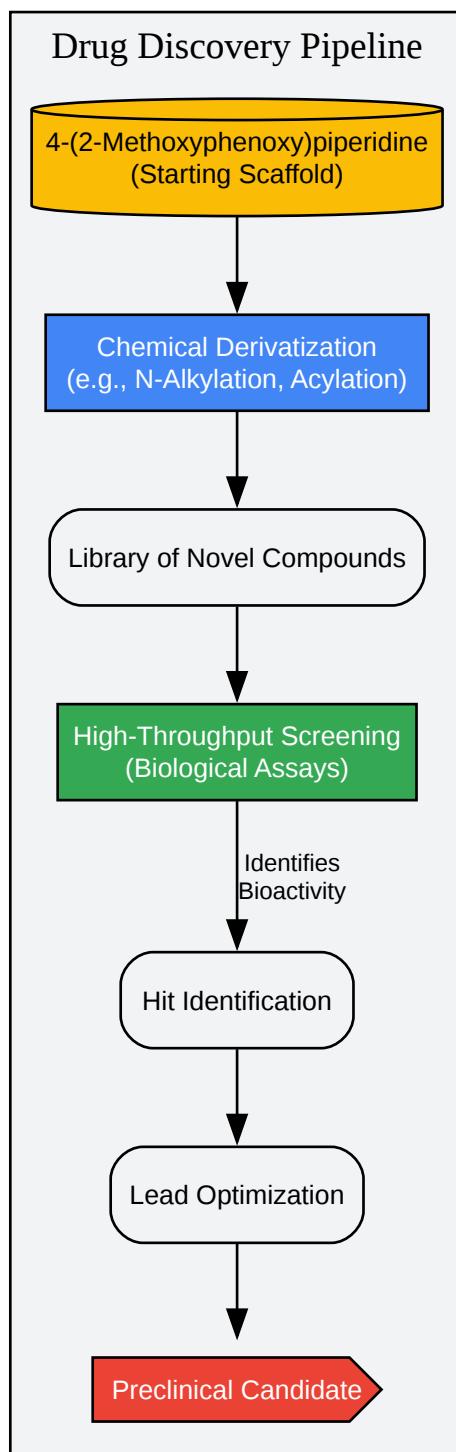
Caption: Synthetic workflow for **4-(2-Methoxyphenoxy)piperidine**.

Step-by-Step Methodology

PART 1: Synthesis of N-Boc-**4-(2-methoxyphenoxy)piperidine**

- Reaction Setup: To a stirred solution of N-Boc-4-hydroxypiperidine (1.0 eq), 2-methoxyphenol (1.1 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF, ~0.2 M) at 0 °C under a nitrogen atmosphere, add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise.

- Causality: The Mitsunobu reaction is an effective method for this etherification. PPh_3 and DIAD form a phosphonium salt intermediate that activates the hydroxyl group of the piperidine, facilitating nucleophilic attack by the phenoxide of 2-methoxyphenol. Conducting the reaction at 0 °C helps to control the exothermic reaction rate.
- Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
- Work-up and Isolation: Concentrate the reaction mixture in vacuo. Purify the residue by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the protected intermediate, **N-Boc-4-(2-methoxyphenoxy)piperidine**.
 - Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of starting materials. The identity and purity of the isolated product should be confirmed by ^1H NMR and LC-MS analysis.


PART 2: Deprotection to Yield **4-(2-Methoxyphenoxy)piperidine**

- Reaction Setup: Dissolve the N-Boc protected intermediate (1.0 eq) in a solution of 4M HCl in 1,4-dioxane or a 20-50% solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).
 - Causality: The tert-butyloxycarbonyl (Boc) protecting group is labile under acidic conditions. Strong acids like HCl or TFA efficiently cleave the carbamate to release the free amine.
- Reaction Progression: Stir the solution at room temperature for 1-3 hours.
- Work-up and Isolation: Concentrate the reaction mixture in vacuo. If HCl was used, the hydrochloride salt is typically obtained. For the free base, the residue can be dissolved in water, basified to pH >10 with NaOH, and extracted with an organic solvent (e.g., DCM or ethyl acetate). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product, **4-(2-Methoxyphenoxy)piperidine**.^[6]
 - Self-Validation: Deprotection can be monitored by TLC or LC-MS. Final product purity and identity should be rigorously confirmed by NMR spectroscopy and mass spectrometry.

Applications in Drug Discovery and Neuroscience

4-(2-Methoxyphenoxy)piperidine and its hydrochloride salt are valuable intermediates in pharmaceutical development, particularly for agents targeting the central nervous system (CNS).^{[4][7]}

- Scaffold for Neurological Agents: The compound serves as a key building block in the synthesis of molecules for neuroscience research.^[4] Its structure is relevant for developing potential treatments for conditions such as depression and anxiety by modulating neurotransmitter systems.^{[7][8]}
- Intermediate for Complex Molecules: The piperidine nitrogen provides a reactive handle for further functionalization, allowing medicinal chemists to build more complex molecules with tailored biological activities. This makes it a versatile precursor in the synthesis of diverse pharmaceutical candidates.^{[2][4]}
- Fragment-Based Drug Design: The methoxyphenoxy and piperidine fragments themselves are common in known bioactive molecules. As such, this compound is a strategic starting point in fragment-based approaches to discovering new lead compounds.

[Click to download full resolution via product page](#)

Caption: Role in the drug discovery workflow.

Safety, Handling, and Storage

As a laboratory chemical, **4-(2-Methoxyphenoxy)piperidine** and its derivatives must be handled with appropriate care. While a specific, comprehensive safety data sheet (SDS) for the parent compound was not found, data from closely related piperidine analogues provides authoritative guidance on potential hazards.[9][10][11]

- Hazard Classification: Based on analogous compounds like 4-(2-Methoxyphenyl)piperidine, this chemical should be treated as a substance that may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[9][10][11] It is classified as an irritant. [5]
- Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat when handling this compound.[9][11] Work should be conducted in a well-ventilated area or a chemical fume hood.[12]
- Handling Precautions: Avoid breathing dust, mist, or vapors.[9] Wash hands and any exposed skin thoroughly after handling.[12] Do not eat, drink, or smoke in the laboratory.[11]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11] For the hydrochloride salt, storage at 0-8 °C is recommended.[4]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

Disclaimer: The safety information provided is based on related structures. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

Conclusion

4-(2-Methoxyphenoxy)piperidine (CAS: 28033-32-1) is more than just a chemical intermediate; it is a strategically designed scaffold that holds significant potential for the advancement of pharmaceutical research. Its unique combination of a piperidine ring and a methoxyphenoxy group provides a robust foundation for the synthesis of novel compounds, particularly in the challenging field of neuroscience. This guide has provided a technical framework for understanding its properties, synthesis, and application, underscoring its value to the scientific community dedicated to discovering next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbino.com]
- 3. CAS 28033-32-1 | 4-(2-Methoxyphenoxy)piperidine - Synblock [synblock.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 4-(2-Methoxyphenoxy)piperidine | C12H17NO2 | CID 4341691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. chemimpex.com [chemimpex.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. fishersci.com [fishersci.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Introduction: Unveiling a Key Scaffold in Medicinal Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1587417#4-2-methoxyphenoxy-piperidine-cas-number-lookup>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com